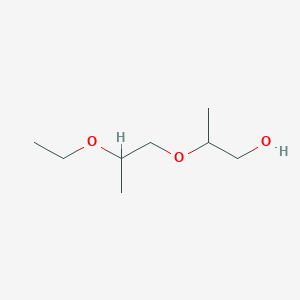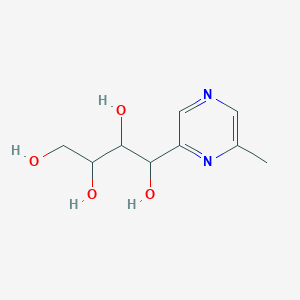
Pedatisectine F
Overview
Description
Pedatisectine F is a compound with the molecular formula C9H14N2O4 and a molecular weight of 214.2 g/mol . It is an alkaloid type of compound and is sourced from the tubers of Pinellia pedatisecta Schott .
Physical And Chemical Properties Analysis
Pedatisectine F is a powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is predicted to be 529.2±50.0 °C .
Scientific Research Applications
Gastrointestinal Motility Disorders (GMDs)
Pedatisectine F: has been identified as a potential treatment for GMDs. It is one of the compounds found in Pinellia ternata Breitenbach (PTB) , a traditional medicine used for its antiemetic, anti-inflammatory, antitussive, and sedative properties . Research suggests that Pedatisectine F, along with other compounds in PTB, targets GMD-related genes and can regulate pacemaker potential in vitro, offering a promising avenue for treating GMDs .
Herbal Medicine Safety
Pedatisectine F is also studied for its role in the safety of herbal medicines. As PTB’s raw material is toxic, research into how Pedatisectine F can be made safer through processing methods like using alum solution or prolonged boiling is vital .
Network Pharmacology
In the field of network pharmacology, Pedatisectine F is used to map out the interactions between compounds, targets, and diseases. This helps in predicting the medicinal mechanisms of traditional medicines and in the discovery of new drug candidates .
Mechanism of Action
Target of Action
Pedatisectine F is a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta It’s worth noting that compounds from the same plant, such as eic, 6-shogaol, cavidine, baicalein, beta-sitosterol, methyl palmitelaidate, linolenic acid, stigmasterol, coniferin, oleic acid, and pedatisectine a, have been found to target gastrointestinal motility disorder (gmd)-related genes .
Biochemical Pathways
It’s known that compounds from the same plant, such as pinellia ternata breitenbach, have effects on gastrointestinal motility . This suggests that Pedatisectine F may also influence similar biochemical pathways.
Result of Action
It’s known that compounds from the same plant have effects on gastrointestinal motility . This suggests that Pedatisectine F may have similar effects.
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZAQNFLUSEYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pedatisectine F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pedatisectine F and where was it discovered?
A1: Pedatisectine F (I) is a novel compound discovered during a study on the alkaloid extract of Rhizoma Pinelliae Pedatisecta []. This plant is commonly known as Pinellia ternata, a traditional Chinese medicinal herb.
Q2: What other compounds were found alongside Pedatisectine F?
A2: The study also identified four other compounds in Rhizoma Pinelliae Pedatisecta: * Hypoxanthine (II) * Erythritol (III) * Uridine (IV) * Pedatisectine G (V), another novel compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



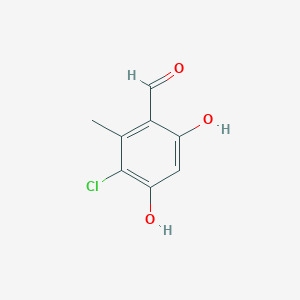
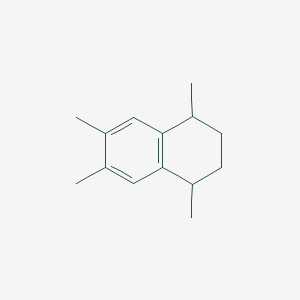
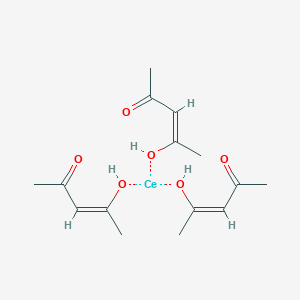
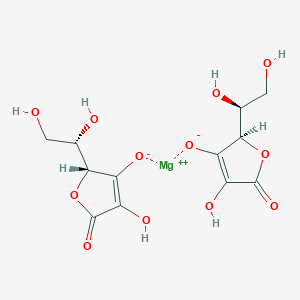
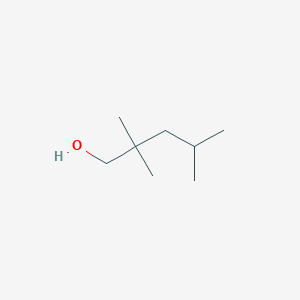

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
